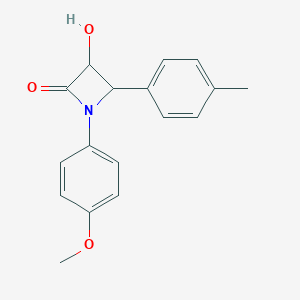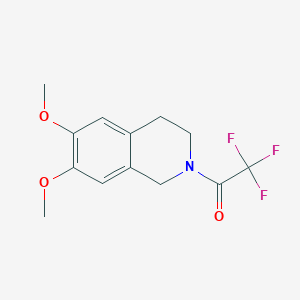
3-Hydroxy-1-(4-methoxyphenyl)-4-(4-methylphenyl)-2-azetidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-1-(4-methoxyphenyl)-4-(4-methylphenyl)-2-azetidinone, also known as Mecillinam, is a β-lactam antibiotic used to treat urinary tract infections. It is a member of the penicillin family and was first discovered in the 1970s. Mecillinam has been found to be effective against a wide range of gram-negative bacteria, including Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis.
作用機序
3-Hydroxy-1-(4-methoxyphenyl)-4-(4-methylphenyl)-2-azetidinone works by inhibiting the bacterial cell wall synthesis. It binds to penicillin-binding protein 2 (PBP2) and disrupts the cross-linking of peptidoglycan, which is essential for the structural integrity of the bacterial cell wall. This leads to the lysis of the bacterial cell and ultimately, bacterial death.
Biochemical and Physiological Effects:
3-Hydroxy-1-(4-methoxyphenyl)-4-(4-methylphenyl)-2-azetidinone has been found to have minimal side effects and is generally well-tolerated by patients. It is excreted unchanged in the urine, which makes it an effective treatment for urinary tract infections. 3-Hydroxy-1-(4-methoxyphenyl)-4-(4-methylphenyl)-2-azetidinone has also been found to have a low potential for inducing resistance in bacteria.
実験室実験の利点と制限
3-Hydroxy-1-(4-methoxyphenyl)-4-(4-methylphenyl)-2-azetidinone has several advantages for use in laboratory experiments. It has a broad spectrum of activity against gram-negative bacteria, making it useful for a variety of applications. It is also relatively inexpensive and easy to obtain. However, 3-Hydroxy-1-(4-methoxyphenyl)-4-(4-methylphenyl)-2-azetidinone has some limitations, including its narrow therapeutic index and potential for inducing resistance in bacteria.
将来の方向性
There are several areas of future research for 3-Hydroxy-1-(4-methoxyphenyl)-4-(4-methylphenyl)-2-azetidinone. One area of interest is the development of new formulations and delivery methods that could improve its efficacy and reduce the potential for resistance. Another area of research is the investigation of 3-Hydroxy-1-(4-methoxyphenyl)-4-(4-methylphenyl)-2-azetidinone's potential as a treatment for other types of bacterial infections, such as respiratory tract infections. Additionally, there is a need for further studies to better understand the mechanism of action of 3-Hydroxy-1-(4-methoxyphenyl)-4-(4-methylphenyl)-2-azetidinone and its potential interactions with other antibiotics.
合成法
The synthesis of 3-Hydroxy-1-(4-methoxyphenyl)-4-(4-methylphenyl)-2-azetidinone involves the reaction of 4-methoxybenzaldehyde with 4-methylphenylhydrazine to form 4-methoxyphenylhydrazine. This intermediate is then reacted with ethyl 2-oxo-2-(4-methylphenyl)acetate to form the azetidinone ring. The final step involves the hydrolysis of the ethyl ester to form 3-Hydroxy-1-(4-methoxyphenyl)-4-(4-methylphenyl)-2-azetidinone.
科学的研究の応用
3-Hydroxy-1-(4-methoxyphenyl)-4-(4-methylphenyl)-2-azetidinone has been extensively studied for its antibacterial properties and has been found to be effective against a wide range of gram-negative bacteria. It has been used in clinical trials for the treatment of urinary tract infections, and has been found to be as effective as other antibiotics such as ciprofloxacin and trimethoprim/sulfamethoxazole.
特性
製品名 |
3-Hydroxy-1-(4-methoxyphenyl)-4-(4-methylphenyl)-2-azetidinone |
|---|---|
分子式 |
C17H17NO3 |
分子量 |
283.32 g/mol |
IUPAC名 |
3-hydroxy-1-(4-methoxyphenyl)-4-(4-methylphenyl)azetidin-2-one |
InChI |
InChI=1S/C17H17NO3/c1-11-3-5-12(6-4-11)15-16(19)17(20)18(15)13-7-9-14(21-2)10-8-13/h3-10,15-16,19H,1-2H3 |
InChIキー |
JVIVBZDRANIEGL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)OC)O |
正規SMILES |
CC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-(3-chlorophenoxy)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B303293.png)

![3-amino-1H-benzo[g]quinoxalin-2-one](/img/structure/B303297.png)
![8-[2-Ethoxy-1-(ethoxycarbonyl)-2-oxoethyl]-1-naphthoic acid](/img/structure/B303298.png)


![2-[1,1'-Biphenyl]-4-yl-4-chloro-5-phenyl-1,3-oxazole](/img/structure/B303303.png)


![2-[4-(Benzyloxy)phenyl]-5-bromobenzo-1,4-quinone](/img/structure/B303309.png)


